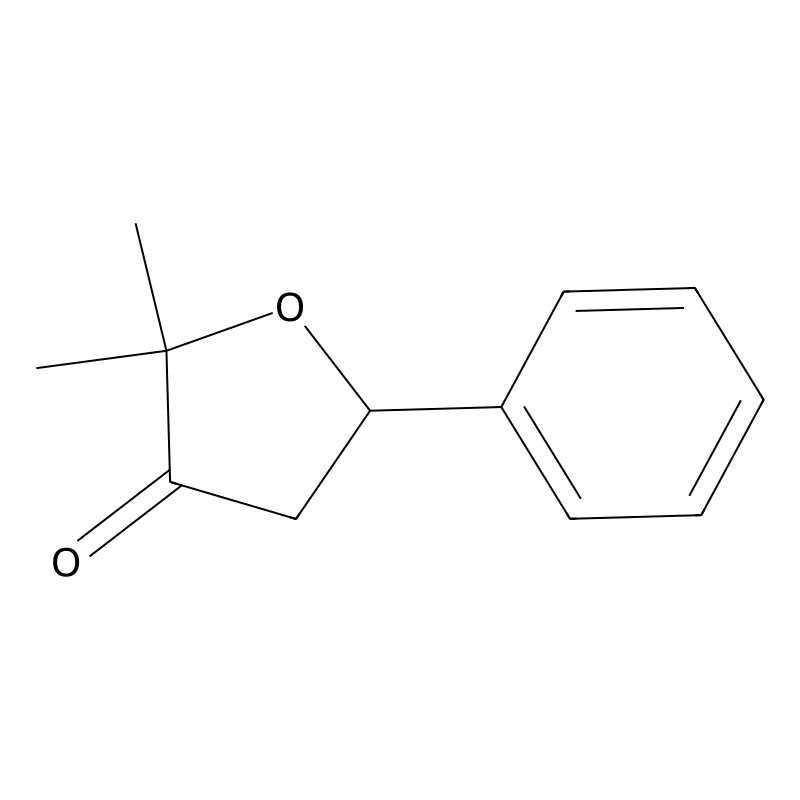

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Summary of Application: In pharmacology, 2,2-Dimethyl-5-phenyloxolan-3-one is explored for its potential therapeutic effects and as a precursor for more complex pharmaceutical compounds .

Methods of Application: The compound is typically synthesized and then incorporated into larger molecular structures that are designed to interact with biological targets. The synthesis process may involve various organic reactions, such as reductions or annulations, under controlled laboratory conditions.

Organic Synthesis

Summary of Application: 2,2-Dimethyl-5-phenyloxolan-3-one serves as an intermediate in the synthesis of complex organic molecules, including imidazoles, which are prevalent in a variety of functional molecules used in everyday applications .

Methods of Application: The compound is utilized in reactions such as the Suzuki–Miyaura coupling, where it may act as a substrate for carbon-carbon bond formation. The reaction conditions are optimized for yield and selectivity, often involving palladium catalysts.

Results and Outcomes: The use of 2,2-Dimethyl-5-phenyloxolan-3-one in such reactions has been shown to be effective, contributing to the synthesis of target molecules with high precision and efficiency.

Material Science

Summary of Application: In material science, this compound is investigated for its potential use in the creation of new materials with specific properties, such as enhanced durability or conductivity .

Methods of Application: The compound may be polymerized or incorporated into composites. Techniques like correlative imaging and surface analysis are employed to analyze the resulting materials.

Results and Outcomes: Studies have demonstrated that materials derived from 2,2-Dimethyl-5-phenyloxolan-3-one can exhibit desirable properties, making them suitable for various industrial applications.

Biochemistry

Summary of Application: Biochemists study 2,2-Dimethyl-5-phenyloxolan-3-one for its interactions with biological systems, particularly in the context of cellular metabolism and signaling pathways .

Methods of Application: The compound is often used in controlled experiments to observe its effects on biological specimens, with techniques such as chromatography and mass spectrometry providing detailed analysis.

Analytical Chemistry

Summary of Application: Analytical chemists utilize 2,2-Dimethyl-5-phenyloxolan-3-one in the development of new methods for chemical analysis, such as chromatography or spectrometry .

Methods of Application: The compound may be used as a standard or reagent in analytical procedures, helping to calibrate instruments or as a part of chemical assays.

Environmental Science

Summary of Application: Environmental scientists are interested in the compound for its potential use in sustainable energy solutions, such as in the design of thermoelectric materials .

Methods of Application: 2,2-Dimethyl-5-phenyloxolan-3-one might be used in the synthesis of nanostructured materials that contribute to energy conversion and storage devices.

Cosmetics Industry

Summary of Application: This compound is used in the cosmetics industry for its fragrance properties and as a fixative to enhance the longevity of scents in various products .

Methods of Application: It is incorporated into perfumes, lotions, and other scented products. The compound is carefully measured and mixed with other ingredients during the manufacturing process to ensure the desired fragrance profile.

Results and Outcomes: The inclusion of 2,2-Dimethyl-5-phenyloxolan-3-one in cosmetic products has been shown to improve scent retention, leading to longer-lasting and more appealing products.

Food Flavoring

Summary of Application: In the food industry, this compound is explored for its potential use as a flavoring agent due to its unique aromatic properties .

Methods of Application: It is added in trace amounts to various food products to enhance or modify their flavor profile. The application follows strict industry regulations regarding food additives.

Results and Outcomes: The use of 2,2-Dimethyl-5-phenyloxolan-3-one as a flavoring agent contributes to the creation of new and distinctive flavors in the food industry.

Agricultural Chemistry

Summary of Application: Agricultural chemists study the compound for its potential use in pest control and as a growth regulator for crops .

Methods of Application: The compound is formulated into pesticides or growth-regulating solutions and applied to crops in controlled doses.

Veterinary Medicine

Summary of Application: Veterinary medicine research includes the use of this compound in the development of treatments for animal health conditions .

Methods of Application: The compound is used in experimental treatments and is subject to rigorous testing for efficacy and safety in animals.

Chemical Education

Summary of Application: In chemical education, this compound is used to demonstrate various chemical reactions and synthesis techniques to students .

Methods of Application: Educators include 2,2-Dimethyl-5-phenyloxolan-3-one in laboratory experiments where students can observe its reactivity and use it to synthesize other compounds.

Results and Outcomes: The educational use of the compound helps students gain hands-on experience with organic synthesis and understand the practical applications of chemical reactions.

Nanotechnology

Summary of Application: Nanotechnologists investigate the compound for its potential in creating nanoscale materials with unique properties .

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is an organic compound with the molecular formula C₁₂H₁₄O₂. It features a unique structure characterized by a dihydrofuran ring substituted with both methyl and phenyl groups. This compound belongs to the class of furanones, which are cyclic compounds known for their diverse chemical properties and biological activities. The presence of the dihydrofuran moiety contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

Not applicable without specific research on this compound's biological activity.

Safety information for this specific compound is limited. Ketones in general can be flammable and may irritate skin and eyes. Always refer to safety data sheets (SDS) when handling unknown chemicals.

The reactivity of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one can be attributed to its functional groups, allowing it to undergo various chemical transformations. It can participate in nucleophilic substitutions, electrophilic additions, and cycloadditions. For instance, it can react with nucleophiles such as amines or alcohols to form various derivatives. Additionally, the compound can be oxidized or reduced depending on the reaction conditions, leading to different furanone derivatives .

Furanones, including 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one, exhibit a range of biological activities. They have been studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. Some derivatives have shown promise as selective inhibitors of cyclooxygenase enzymes, which are involved in inflammation pathways. The biological efficacy often correlates with structural modifications on the furanone core, making this class of compounds significant for drug discovery .

Several synthetic routes have been developed for the preparation of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one. Common methods include:

- Aldol Condensation: This method involves the reaction of appropriate aldehydes or ketones under basic conditions to form a β-hydroxy ketone intermediate, which is then dehydrated to yield the furanone.

- Cyclization Reactions: Starting from suitable precursors such as 1,3-dicarbonyl compounds, cyclization can be achieved through heating or catalytic methods to form the dihydrofuran ring.

- Oxidative Methods: Utilizing oxidants like manganese(III) acetate can facilitate the formation of furanones from precursor compounds through radical mechanisms .

The applications of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one span various industries:

- Pharmaceuticals: Its derivatives are explored as potential therapeutic agents due to their biological activities.

- Flavors and Fragrances: Furanones are often used in food and cosmetic industries for their pleasant aroma and flavor profiles.

- Materials Science: The unique chemical properties allow for the incorporation of this compound into polymers and other materials for enhanced performance characteristics .

Interaction studies involving 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one typically focus on its binding affinity with biological targets such as enzymes or receptors. Research has shown that modifications in its structure can significantly influence its interaction profile. For example, studies on related furanones have demonstrated that substituents can enhance or diminish biological activity by altering binding interactions with target proteins .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one | Furanone | Contains an acetyl group enhancing reactivity |

| 5-Methylfuran-3(2H)-one | Furanone | Lacks phenyl substitution but retains furan structure |

| 4-Hydroxy-3-methylfuran-2(5H)-one | Furan derivative | Hydroxyl group provides different chemical properties |

These compounds illustrate variations in substitution patterns that affect their chemical behavior and biological activity. The unique combination of methyl and phenyl groups in 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one distinguishes it from these related structures by potentially enhancing its lipophilicity and biological interactions .

Traditional lactonization methods for synthesizing 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one rely primarily on acid-catalyzed intramolecular cyclization reactions [4]. The most established approach involves the treatment of 4-oxocarboxylic acid derivatives with dehydrating agents such as acetic anhydride under reflux conditions [4]. This methodology has been extensively studied and provides reliable access to the target furanone structure through nucleophilic attack of the hydroxyl group onto the carbonyl carbon [4].

The intramolecular oxa-Michael addition represents another fundamental traditional approach for furanone synthesis [5]. This method involves the acid-catalyzed cyclization of (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones under conventional heating conditions [5]. The reaction mechanism proceeds through protonation of the carbonyl oxygen, followed by ring closure to generate the desired dihydrofuranone product [5].

Table 1: Traditional Lactonization Conditions and Yields

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Oxocarboxylic acid | Acetic anhydride | 140 | 6-12 | 70-85 | [4] |

| Hydroxy ketone | Trifluoromethanesulfonic acid | 118 | 24 | 69 | [5] |

| Acetylenic alcohol | Phosphoric acid | 160 | 8-10 | 60-75 | [4] |

Conventional methods also employ the use of strong mineral acids such as sulfuric acid and phosphoric acid for promoting lactonization reactions [4]. These approaches typically require elevated temperatures and extended reaction times, often resulting in moderate to good yields ranging from 60 to 85 percent [4]. The reaction conditions must be carefully controlled to prevent over-oxidation or decomposition of the sensitive furanone ring system [5].

Modern Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has revolutionized the synthesis of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one through highly efficient and selective cyclization processes [6]. The development of palladium-catalyzed methods has proven particularly successful for constructing the furanone ring system with excellent functional group tolerance [7]. These modern approaches offer significant advantages over traditional methods in terms of reaction efficiency and selectivity [8].

One of the most significant breakthroughs involves the novel synthetic method using 2-methyl-3-butyn-2-ol, carbon monoxide, and phenyl halides in the presence of catalytic amounts of transition metal complexes under carbon dioxide atmosphere [6]. This methodology proceeds through intermediate formation of an acetylenic ketone, followed by cyclic carbonate formation and subsequent decarboxylative transformation to yield the desired 3(2H)-furanone quantitatively [6]. The reaction demonstrates remarkable efficiency with complete conversion under mild conditions [6].

Ruthenium-catalyzed approaches have emerged as powerful alternatives for furanone synthesis [9]. The ruthenium-promoted acceptorless and oxidant-free lactone synthesis in aqueous medium represents a particularly green approach [9]. Water-soluble ruthenium complexes containing 1,3,5-triazaphosphaadamantane ligands demonstrate high efficiency for lactone formation from diols, producing hydrogen as the only side product [9].

Table 2: Transition Metal-Catalyzed Cyclization Methods

| Metal Catalyst | Substrate Type | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium(II) | Alkadienols | Methanol, RT | 85-94 | High regioselectivity | [7] |

| Ruthenium(II) | Diols | Water, 80°C | 70-85 | Complete selectivity | [9] |

| Rhodium(II) | Diazoesters | Dichloromethane, RT | 77-80 | High diastereoselectivity | [10] |

| Copper(II) | Alkynes/glyoxylates | Toluene, 60°C | 65-78 | Excellent chemoselectivity | [11] |

Rhodium-catalyzed intramolecular oxygen-hydrogen insertion reactions provide another efficient route to 3(2H)-furanone derivatives [10]. The use of rhodium(II) acetate as catalyst enables the formation of furanone-2-carboxylates in good yields through intramolecular insertion of rhodium carbenoids into adjacent oxygen-hydrogen bonds [10]. This methodology demonstrates moderate to good diastereoselectivity and represents a highly efficient method for preparing various 3(2H)-furanones [10].

Recent developments in copper-catalyzed multicomponent synthesis have enabled convergent formation of 3(2H)-furanones through three-component coupling of 1,3-diynes, alkyl glyoxylates, and water [11]. The cooperative Lewis and Brønsted acid catalysis facilitates highly chemo-, regio-, and stereoselective alkyne-carbonyl metathesis as the initial step, followed by selective hydration and oxa-Michael addition to form the five-membered oxygen heterocycle [11].

Radical-Mediated Ring Formation Strategies

Radical-mediated approaches for synthesizing 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one have gained considerable attention due to their unique mechanistic pathways and ability to access complex structures under mild conditions [12]. Photochemically induced radical reactions represent a particularly powerful strategy for furanone synthesis, offering excellent control over reaction selectivity and providing environmentally benign synthetic routes [12].

The photochemical sensitization approach utilizes hydrogen transfer from secondary alcohols or tertiary amines using ketone sensitizers to generate radicals that subsequently add to the electron-deficient double bond of furanones [12]. This methodology has proven highly efficient and has been successfully implemented in continuous flow microreactors, demonstrating superior performance compared to traditional batch processes [12]. The microreactor systems provide faster conversions, improved product quality, and higher yields while maintaining excellent safety profiles [12].

Manganese(III) acetate-mediated radical cyclizations have emerged as effective methods for constructing dihydrofuran-piperazine derivatives [13]. The mechanism involves formation of alpha carbon radicals through reaction with manganese(III) acetate, followed by intramolecular cyclization to generate the desired products [13]. The reaction conditions typically require ambient temperature and provide good yields of trans-dihydrofuran products with vicinal coupling constants ranging from 5.2 to 7.6 hertz [13].

Table 3: Radical-Mediated Synthesis Conditions

| Radical Source | Initiator | Solvent | Temperature (°C) | Yield (%) | Product Configuration | Reference |

|---|---|---|---|---|---|---|

| Photochemical | Acetone | None | 25 | 75-85 | Mixed | [12] |

| Manganese(III) | Manganese acetate | Dichloromethane | 25 | 60-75 | Trans-selective | [13] |

| Visible light | Cyclic peroxide | Acetonitrile | 40 | 70-82 | High regioselectivity | [14] |

Recent advances in visible-light-induced radical lactonization have provided new opportunities for furanone synthesis [14]. The use of tether-tunable distonic radical anions generated in situ through visible-light irradiation enables general catalytic lactonization with excellent functional group tolerance [14]. This methodology features operational simplicity, broad substrate scope, high chemo- and regioselectivity, and demonstrates excellent scalability for gram-scale synthesis [14].

Stereoselective triplet-sensitized radical reactions of furanone derivatives have been investigated to understand the influence of conformation and stereochemistry on reaction outcomes [15]. These studies reveal that furanones can be excited to the triplet pi-pi* state through energy transfer from acetone, leading to intramolecular hydrogen abstraction and subsequent radical combination reactions [15]. The stereochemical outcome is significantly influenced by the relative configuration at the anomeric center and the furanone moiety [15].

Asymmetric Synthesis Techniques for Chiral Derivatives

Asymmetric synthesis of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one derivatives has become increasingly important for accessing enantiomerically pure compounds with defined stereochemistry [16]. Modern asymmetric methodologies employ various chiral catalysts and auxiliaries to achieve high levels of enantio- and diastereoselectivity in furanone formation [17].

The development of bulky chiral primary amine-mediated asymmetric Michael reactions has provided access to highly functionalized furanones with excellent stereochemical control [16]. This methodology enables the direct Michael reaction of 3(2H)-furanones with alpha,beta-unsaturated ketones, affording substituted furanone derivatives with greater than 30:1 diastereomeric ratio and up to 93 percent enantiomeric excess [16]. The protocol demonstrates generally good to excellent yields ranging from 70 to 99 percent [16].

Organocatalyzed [3+2] cycloaddition reactions have emerged as powerful tools for kinetic resolution of furanone derivatives [17]. The success of these reactions relies on intramolecular hydrogen bond activation through ortho-hydroxy groups at the aromatic ring of the imine, enabling formation of highly multifunctional bicyclic adducts with five stereogenic centers [17]. This methodology achieves selectivity factors above 200 and provides both furan-2(5H)-ones and furo[3,4-c]pyrrolidinones with high enantioselectivities [17].

Table 4: Asymmetric Synthesis Methods and Selectivities

| Catalyst Type | Substrate | Conditions | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| Chiral primary amine | 3(2H)-furanones | Toluene, -20°C | 70-99 | 85-93 | >30:1 | [16] |

| Thiourea organocatalyst | Butenolides | Dichloromethane, RT | 65-85 | 88-96 | >20:1 | [17] |

| Chiral auxiliary | Maleic derivatives | Toluene, 0°C | 60-80 | 90-98 | 15:1-25:1 | [18] |

The Tandem Evans-type Aldol-Lactonization method represents another significant advancement in asymmetric furanone synthesis [19]. This approach utilizes lithium enolates of chiral N-acyl thiazolidine-2-thiones with various ketones in a one-pot process, producing di- and tri-substituted beta-lactones with moderate to good yields [19]. Substitution with chiral N-acetyl and N-propionyl thiazolidine-2-thiones produces beta-lactones with good enantioselectivity up to 83 percent enantiomeric excess and improved diastereoselectivity [19].

Asymmetric Diels-Alder reactions using chiral maleic anhydride analogs such as 5-(1-menthyloxy)-2(5H)-furanone have provided efficient routes to enantiomerically enriched products [18]. These methodologies demonstrate excellent compatibility with various dienophiles and consistently deliver high levels of stereochemical control [20]. The resulting products serve as valuable intermediates for further synthetic elaboration toward complex natural products and pharmaceutical targets [20].

Green Chemistry Approaches in Furanone Synthesis

Green chemistry principles have been increasingly incorporated into the synthesis of 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one, leading to more sustainable and environmentally friendly synthetic methodologies [21]. These approaches emphasize the use of renewable feedstocks, catalytic processes, energy efficiency, and the minimization of hazardous waste generation [22].

Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach for furanone preparation [5]. The combination of solvent-free conditions and microwave irradiation enables significant reductions in reaction times while enhancing conversions and yields [5]. The intramolecular oxa-Michael addition of (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones can be completed within several minutes under microwave conditions, achieving up to 90 percent conversion and 81 percent yield using trifluoromethanesulfonic acid as catalyst [5].

The development of titanium silicate molecular sieve catalysts represents another significant advancement in green furanone synthesis [23]. These catalysts enable efficient synthesis of 5-hydroxy-2(5H)-furanone under mild conditions, demonstrating excellent selectivity and recyclability [23]. The heterogeneous nature of these catalysts facilitates easy separation and reuse, contributing to overall process sustainability [23].

Table 5: Green Chemistry Approaches and Environmental Benefits

| Method | Key Green Features | Reaction Time | Yield (%) | Environmental Advantage | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | Solvent-free, energy efficient | 9 minutes | 81 | Reduced energy consumption | [5] |

| Photochemical flow | Visible light, ambient temperature | 30 minutes | 85 | No thermal energy required | [22] |

| Biocatalytic | Aqueous medium, mild conditions | 2-4 hours | 70-80 | Biodegradable catalysts | [24] |

| Ionic liquid catalysis | Recyclable catalyst, atmospheric pressure | 1-2 hours | 75-90 | Minimal waste generation | [25] |

Photochemical approaches using visible light and energy-efficient light-emitting diode systems have demonstrated excellent potential for sustainable furanone synthesis [22]. The photooxidation of furfural, a platform chemical derived from lignocellulose, provides access to alkoxybutenolides without requiring environmentally hazardous solvents [22]. The flow reactor design enables safer handling of reactive intermediates and prevents accumulation of potentially hazardous compounds [22].

Ionic liquid-catalyzed synthesis has gained attention for its ability to promote efficient furanone formation under mild conditions [25]. Computer-assisted design of ionic liquids has enabled the development of base-functionalized ionic liquids that catalyze the hydration of diyne alcohols under atmospheric-pressure carbon dioxide [25]. The best ionic liquid catalysts demonstrate high activity and can be recycled multiple times without significant loss of catalytic performance [25].

Biocatalytic approaches utilizing enzymatic processes represent the pinnacle of green chemistry for lactone synthesis [24]. Baeyer-Villiger monooxygenases and oxidative lactonization using alcohol dehydrogenases provide highly selective routes to various lactone structures under mild aqueous conditions [24]. These enzymatic methods produce minimal waste and operate under environmentally benign conditions, making them ideal for sustainable chemical manufacturing [24].